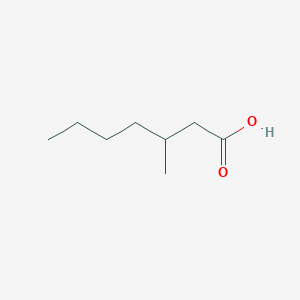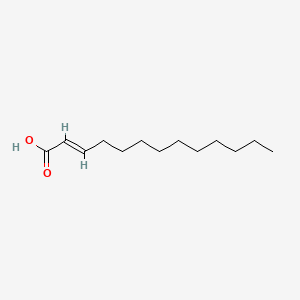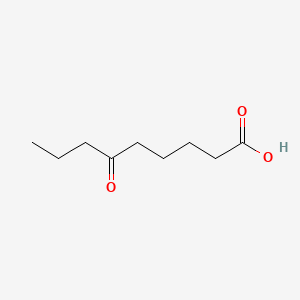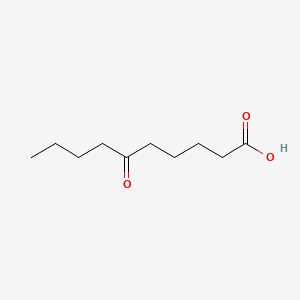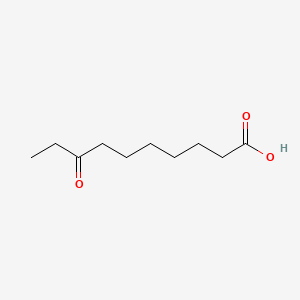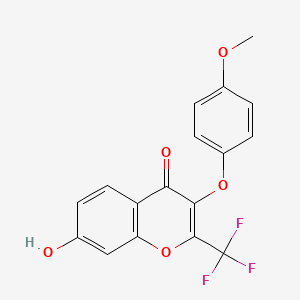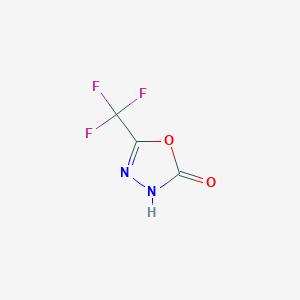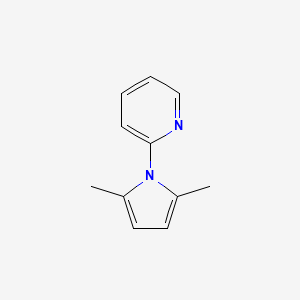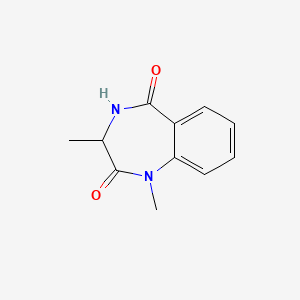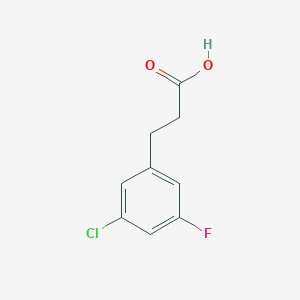
3-(3-Chloro-5-fluorophenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions and conditions. For instance, the synthesis of 3-(trichlorogermyl)propanoic acid and its subsequent reactions with phenylmagnesium bromide to produce different derivatives demonstrate the reactivity of such compounds under specific conditions . Similarly, the production of indole-3-propanoic acid by Clostridium sporogenes indicates that certain propanoic acid derivatives can be biosynthesized by microorganisms .
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using various spectroscopic techniques. For example, the structure of a phenylboronic acid derivative of 3-chloropropanediol was confirmed by gas chromatography-Fourier transform infrared spectroscopy and gas chromatography-mass spectrometry . Additionally, the crystal structure of an organotin ester of a related compound was determined by X-ray single crystal analysis, revealing a tetrahedral geometry around the tin atom .
Chemical Reactions Analysis
The reactivity of compounds similar to 3-(3-Chloro-5-fluorophenyl)propanoic acid has been studied extensively. The reaction of 3-(trichlorogermyl)propanoic acid with phenylmagnesium bromide to yield various products depending on the molar ratio illustrates the complex chemical behavior of these compounds . The synthesis of 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride from a related bromo-propanone derivative also showcases the potential for creating diverse molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 3-(3-Chloro-5-fluorophenyl)propanoic acid can be inferred from the studies on similar substances. For example, the adsorption behavior of the enantiomers of 3-chloro-1-phenyl-1-propanol on a cellulose tribenzoate stationary phase provides insights into the chiral separation potential of related compounds . The stability and degradation rate of 1,3-dichloro-2-propanol in river water also offer information on the environmental persistence of chlorinated propanols .
科学的研究の応用
Asymmetric Synthesis and Biocatalysis
One of the applications involves the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase, showcasing the compound's role as a chiral intermediate in producing antidepressant drugs. The yeast reductase YOL151W exhibited high activity and enantioselectivity, converting the substrate to the (S)-alcohol product with an enantiomeric excess of 100% (Choi et al., 2010).
Material Science and Green Chemistry
In material science, 3-(4-Hydroxyphenyl)propanoic acid, a structurally similar compound, is utilized as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This application highlights its role in developing materials with potential for a wide range of applications, emphasizing sustainability and green chemistry principles (Trejo-Machin et al., 2017).
Chemical Synthesis and Characterization
The compound has also been involved in the synthesis of novel benzodiazepines derivatives as analgesic modulators, indicating its potential in creating new therapeutic agents targeting pain modulation. These derivatives were investigated for their analgesic and sedative activities, highlighting the compound's role in synthesizing biologically active molecules (Liu et al., 2018).
Pharmacological Applications
Moreover, the synthesis of 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride from a related precursor demonstrates the compound's relevance in producing antidepressant agents. This application underscores its importance in the pharmacological field, where the quest for new and effective antidepressants continues (Yuan, 2012).
Analytical Chemistry
Additionally, compounds structurally related to 3-(3-Chloro-5-fluorophenyl)propanoic acid have been used in the analytical chemistry field, particularly in the development of methods for separating and characterizing pharmaceutical degradation products. This application is crucial for ensuring drug safety and efficacy (El-Sherbiny et al., 2005).
Safety And Hazards
特性
IUPAC Name |
3-(3-chloro-5-fluorophenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h3-5H,1-2H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLTYSVYYYKGDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10396345 |
Source


|
| Record name | 3-(3-Chloro-5-fluorophenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10396345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloro-5-fluorophenyl)propanoic acid | |
CAS RN |
886498-21-1 |
Source


|
| Record name | 3-(3-Chloro-5-fluorophenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10396345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

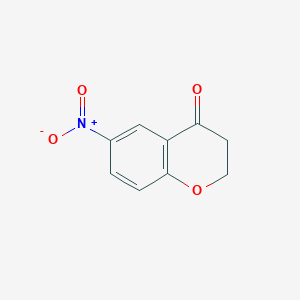
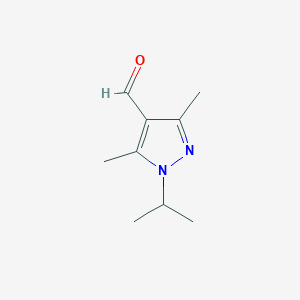
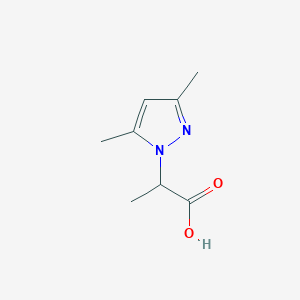
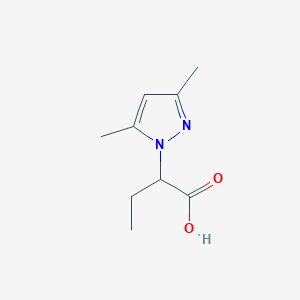
![1,6,20,25-Tetraaza[6.1.6.1]paracyclophane](/img/structure/B1309144.png)
